

What are the properties of Sulfo-Cy3 amine?

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Compound of Interest		
Compound Name:	Sulfo-Cy3 amine	
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An In-depth Technical Guide to Sulfo-Cy3 Amine

Introduction

Sulfo-Cy3 amine is a water-soluble, orange-fluorescent dye widely utilized in biological and biomedical research for labeling and tracking biomolecules.[1] As a derivative of the cyanine dye Cy3, it features a primary amine group for covalent attachment and sulfonate groups that confer high water solubility.[1][2] This enhanced hydrophilicity makes it an excellent choice for conjugating to proteins, nucleic acids, and other molecules in aqueous environments.[1] The dye is known for its high photostability, bright fluorescence, and pH insensitivity over a broad range, making it a versatile tool for various applications including fluorescence microscopy, flow cytometry, and bioconjugation.[1][3][4][5][6]

Core Properties

The functional characteristics of **Sulfo-Cy3 amine** are defined by its chemical, physical, and spectral properties. The primary amine group allows for its reaction with electrophilic substances such as carboxylic acids, activated NHS esters, and carbonyls (aldehydes, ketones).[3][5][7]

Physicochemical Properties

The key physicochemical properties of **Sulfo-Cy3 amine** are summarized below. The addition of sulfonate groups significantly increases its water solubility compared to its non-sulfonated counterpart.[2]



Property	Value	References
Molecular Formula	C36H50N4O7S2	[7][8]
Molecular Weight	~714.94 g/mol	[6][8]
Appearance	Dark red solid	[6][8]
Solubility	Water, Alcohols, DMSO, DMF	[3][7][8]
Purity	≥95%	[7][8]
CAS Number	2183440-43-7	[6][7][8]

Spectral Properties

Sulfo-Cy3 amine exhibits strong fluorescence in the orange-red region of the visible spectrum. [1] Its spectral characteristics make it compatible with common laser lines (e.g., 532 nm, 555 nm) and standard filter sets like those for TRITC.[3][5]

Property	Value	References
Excitation Maximum (λ_max)	~548 - 555 nm	[3][7][8]
Emission Maximum (λ_em)	~563 - 572 nm	[3][7][8]
Extinction Coefficient	~162,000 M ⁻¹ cm ⁻¹	[7][8]
Fluorescence Quantum Yield (Φ)	~0.1	[7][8]
Correction Factor at 260 nm (CF ₂₆₀)	0.03	[8]
Correction Factor at 280 nm (CF ₂₈₀)	0.06	[8]

Experimental Protocols and Applications

Sulfo-Cy3 amine's primary utility lies in its ability to be conjugated to biomolecules. The amine group serves as a reactive handle for labeling molecules that contain accessible carboxylic



acids or other electrophilic groups.

General Protein Labeling Protocol via EDC/NHS Chemistry

This protocol describes a general workflow for conjugating **Sulfo-Cy3 amine** to a protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC and NHS chemistry.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
- Sulfo-Cy3 amine
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
- Quenching Buffer (e.g., 1.5 M Hydroxylamine, pH 8.5)
- Purification column (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF

Methodology:

- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of at least 2 mg/mL.
- Carboxyl Group Activation:
 - Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).



- Add a molar excess of EDC and NHS to the protein solution.
- Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an intermediate NHS ester.
- Dye Preparation: Immediately before use, dissolve Sulfo-Cy3 amine in anhydrous DMSO to a concentration of 10 mg/mL.[9]
- Conjugation Reaction:
 - Adjust the pH of the activated protein solution to ~8.3 by adding the Reaction Buffer.
 - Slowly add the dissolved Sulfo-Cy3 amine to the activated protein solution while stirring.
 A typical starting molar ratio of dye to protein is 10:1 to 20:1, but this should be optimized.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching (Optional): Stop the reaction by adding the Quenching Buffer and incubating for an additional hour at room temperature.
- Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[10] Elute with an appropriate buffer (e.g., PBS, pH 7.4). The first colored fraction to elute contains the protein-dye conjugate.

Determining the Degree of Labeling (DOL):

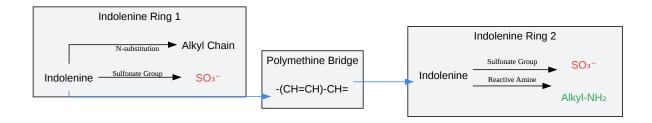
The DOL, or the average number of dye molecules per protein molecule, can be calculated using spectrophotometry.

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~548 nm, A_dye).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} (A_{dye} \times CF_{280})] / \epsilon_{protein}$ (where CF_{280} is the dye's correction factor at 280 nm and $\epsilon_{protein}$ is the molar extinction coefficient of the protein).



- Calculate the DOL:
 - DOL = A_dye / (ϵ _dye × Protein Concentration (M)) (where ϵ _dye is the molar extinction coefficient of the dye).

Visualizations Conceptual Structure of Sulfo-Cy3 Amine

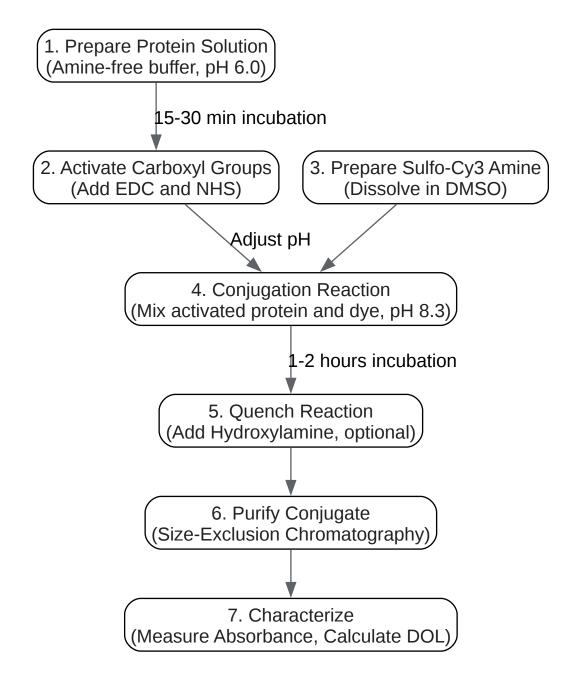


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Caption: Conceptual diagram of **Sulfo-Cy3 amine**'s key functional groups.

Workflow for Protein Conjugation



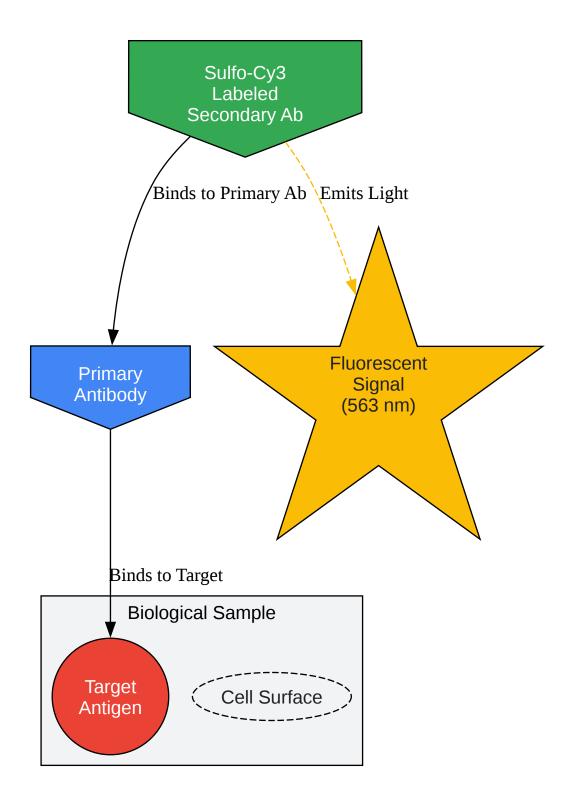


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Caption: Workflow for labeling proteins with **Sulfo-Cy3 amine**.

Application in Immunofluorescence





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Caption: Use of a Sulfo-Cy3 labeled antibody in indirect immunofluorescence.



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